Home > Products > Screening Compounds P116367 > (GPGRAF)8-(K4)-(K2)-K-betaA
(GPGRAF)8-(K4)-(K2)-K-betaA - 152926-57-3

(GPGRAF)8-(K4)-(K2)-K-betaA

Catalog Number: EVT-3198949
CAS Number: 152926-57-3
Molecular Formula: C261H403N87O57
Molecular Weight: 5672 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nonionic surfactant mixtures varying in the number of repeating ethoxy (oxy-1,2-ethanediyl) groups. They are used as detergents, emulsifiers, wetting agents, defoaming agents, etc. Nonoxynol-9, the compound with 9 repeating ethoxy groups, is a spermatocide, formulated primarily as a component of vaginal foams and creams.
Overview

The compound known as (GPGRAF)8-(K4)-(K2)-K-betaA is a complex synthetic molecule that has garnered attention in various fields of research, particularly in biochemistry and pharmacology. This compound is characterized by its unique structural components, which include a peptide backbone and various functional groups that enhance its biological activity. The name reflects its specific arrangement of amino acids and modifications, which contribute to its potential therapeutic applications.

Source

(GPGRAF)8-(K4)-(K2)-K-betaA is synthesized through a combination of solid-phase peptide synthesis and chemical modifications. The compound derives its components from naturally occurring amino acids, with additional synthetic modifications to enhance stability and bioactivity. Research into this compound has been published in various scientific journals, indicating a growing interest in its potential applications.

Classification

This compound can be classified as a peptide-based molecule. It falls under the category of bioactive peptides, which are known for their role in biological processes and potential therapeutic effects. The classification is further refined based on its structural characteristics, including the presence of specific amino acid sequences and modifications.

Synthesis Analysis

Methods

The synthesis of (GPGRAF)8-(K4)-(K2)-K-betaA typically involves several key steps:

  1. Solid-Phase Peptide Synthesis: This technique allows for the sequential addition of amino acids to form the peptide chain. The process involves attaching the first amino acid to a solid support, followed by the addition of subsequent amino acids through peptide bond formation.
  2. Chemical Modifications: After the peptide chain is synthesized, various chemical modifications are introduced. This may include acetylation, phosphorylation, or other modifications that enhance the compound's stability and activity.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure the removal of any unreacted materials or by-products.

Technical Details

The synthesis requires precise control over reaction conditions such as temperature, pH, and reaction time to achieve high yields and purity. Advanced techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are often employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of (GPGRAF)8-(K4)-(K2)-K-betaA consists of a complex arrangement of amino acids linked by peptide bonds. The structure includes:

  • Peptide Backbone: Composed primarily of glycine (G), proline (P), alanine (A), and phenylalanine (F).
  • Functional Groups: Various side chains contribute to the molecule's properties, including charged groups that can influence solubility and interaction with biological targets.

Data

The molecular weight, solubility, and other relevant data can be determined through analytical techniques such as mass spectrometry. For example, the molecular weight can be calculated based on the composition of the amino acids in the sequence.

Chemical Reactions Analysis

Reactions

(GPGRAF)8-(K4)-(K2)-K-betaA may participate in several chemical reactions due to its reactive functional groups:

  1. Peptide Bond Formation: The primary reaction involved in synthesizing this compound is the formation of peptide bonds between amino acids.
  2. Modification Reactions: Post-synthesis modifications can include phosphorylation or acetylation, which alter the compound's properties and biological activity.
  3. Biological Interactions: In biological systems, this compound may interact with receptors or enzymes, leading to various biochemical reactions that could have therapeutic implications.

Technical Details

The kinetics and mechanisms of these reactions can be studied using techniques such as kinetic assays or spectroscopic methods to monitor changes in concentration over time.

Mechanism of Action

Process

The mechanism of action for (GPGRAF)8-(K4)-(K2)-K-betaA is primarily related to its interaction with specific biological targets:

  1. Receptor Binding: The compound may bind to cell surface receptors, initiating a cascade of intracellular signaling pathways.
  2. Enzyme Modulation: It could also act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
  3. Cellular Uptake: The structural features may facilitate cellular uptake via endocytosis or other mechanisms.

Data

Research studies often employ techniques such as radiolabeled binding assays or fluorescence microscopy to elucidate these mechanisms further.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder.
  • Solubility: Soluble in water and certain organic solvents; solubility can vary based on pH and ionic strength.
  • Stability: Stability under various conditions (temperature, light exposure) is crucial for storage and application.

Chemical Properties

  • Molecular Weight: Specific molecular weight can be calculated based on the amino acid composition.
  • pKa Values: Determining pKa values helps understand ionization states at different pH levels.
  • Spectroscopic Properties: Techniques like ultraviolet-visible spectroscopy can provide information about electronic transitions within the molecule.
Applications

(GPGRAF)8-(K4)-(K2)-K-betaA has several potential applications in scientific research:

  1. Therapeutic Agents: Due to its bioactive nature, it may be explored for use in drug development aimed at treating various diseases.
  2. Biochemical Research: Used as a tool for studying protein interactions or cellular signaling pathways.
  3. Diagnostic Tools: Potential use in developing assays for detecting specific biomolecules or disease markers.

Properties

CAS Number

152926-57-3

Product Name

(GPGRAF)8-(K4)-(K2)-K-betaA

IUPAC Name

3-[[(2S)-2,6-bis[[(2S)-2,6-bis[[(2S)-2,6-bis[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoic acid

Molecular Formula

C261H403N87O57

Molecular Weight

5672 g/mol

InChI

InChI=1S/C261H403N87O57/c1-151(310-231(383)171(86-47-110-294-254(270)271)318-198(349)143-302-246(398)190-94-55-119-341(190)206(357)135-262)215(367)333-182(127-159-63-17-9-18-64-159)227(379)289-106-42-35-80-168(328-242(394)186(131-163-71-25-13-26-72-163)337-219(371)155(5)314-235(387)175(90-51-114-298-258(278)279)322-202(353)147-306-250(402)194-98-59-123-345(194)210(361)139-266)224(376)287-104-40-33-79-167(326-240(392)180(331-244(396)188(133-165-75-29-15-30-76-165)339-221(373)157(7)316-237(389)177(92-53-116-300-260(282)283)324-204(355)149-308-252(404)196-100-61-125-347(196)212(363)141-268)84-38-45-108-291-229(381)184(129-161-67-21-11-22-68-161)335-217(369)153(3)312-233(385)173(88-49-112-296-256(274)275)320-200(351)145-304-248(400)192-96-57-121-343(192)208(359)137-264)223(375)286-103-41-34-82-170(226(378)293-118-102-214(365)366)327-239(391)179(330-241(393)181(332-245(397)189(134-166-77-31-16-32-78-166)340-222(374)158(8)317-238(390)178(93-54-117-301-261(284)285)325-205(356)150-309-253(405)197-101-62-126-348(197)213(364)142-269)85-39-46-109-292-230(382)185(130-162-69-23-12-24-70-162)336-218(370)154(4)313-234(386)174(89-50-113-297-257(276)277)321-201(352)146-305-249(401)193-97-58-122-344(193)209(360)138-265)83-37-44-105-288-225(377)169(329-243(395)187(132-164-73-27-14-28-74-164)338-220(372)156(6)315-236(388)176(91-52-115-299-259(280)281)323-203(354)148-307-251(403)195-99-60-124-346(195)211(362)140-267)81-36-43-107-290-228(380)183(128-160-65-19-10-20-66-160)334-216(368)152(2)311-232(384)172(87-48-111-295-255(272)273)319-199(350)144-303-247(399)191-95-56-120-342(191)207(358)136-263/h9-32,63-78,151-158,167-197H,33-62,79-150,262-269H2,1-8H3,(H,286,375)(H,287,376)(H,288,377)(H,289,379)(H,290,380)(H,291,381)(H,292,382)(H,293,378)(H,302,398)(H,303,399)(H,304,400)(H,305,401)(H,306,402)(H,307,403)(H,308,404)(H,309,405)(H,310,383)(H,311,384)(H,312,385)(H,313,386)(H,314,387)(H,315,388)(H,316,389)(H,317,390)(H,318,349)(H,319,350)(H,320,351)(H,321,352)(H,322,353)(H,323,354)(H,324,355)(H,325,356)(H,326,392)(H,327,391)(H,328,394)(H,329,395)(H,330,393)(H,331,396)(H,332,397)(H,333,367)(H,334,368)(H,335,369)(H,336,370)(H,337,371)(H,338,372)(H,339,373)(H,340,374)(H,365,366)(H4,270,271,294)(H4,272,273,295)(H4,274,275,296)(H4,276,277,297)(H4,278,279,298)(H4,280,281,299)(H4,282,283,300)(H4,284,285,301)/t151-,152-,153-,154-,155-,156-,157-,158-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-/m0/s1

InChI Key

SDVOJIRXJLEGCY-ZFRLFKIJSA-N

SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCCCCC(C(=O)NCCCCC(C(=O)NCCCCC(C(=O)NCCC(=O)O)NC(=O)C(CCCCNC(=O)C(CCCCNC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C3CCCN3C(=O)CN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C5CCCN5C(=O)CN)NC(=O)C(CCCCNC(=O)C(CC6=CC=CC=C6)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C7CCCN7C(=O)CN)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C9CCCN9C(=O)CN)NC(=O)C(CCCCNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C1CCCN1C(=O)CN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C1CCCN1C(=O)CN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C1CCCN1C(=O)CN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C1CCCN1C(=O)CN

Synonyms

Advantage S
Advantage-S
Delfen Cream
Delfen Creams
Emulgen 911
Emulgin 913
Nonoxinol
Nonoxinols
Nonoxynol
Nonoxynol 9
Nonoxynol, 1(4)-Sulfate, Sodium Salt
Nonoxynol, 4-Sulfate, Ammonium Salt
Nonoxynol-9
Nonoxynols
Nonylphenoxypolyethoxyethanol
Nonylphenoxypolyethoxyethanols
Oval, Patentex
Patentex Oval

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCCCCC(C(=O)NCCCCC(C(=O)NCCCCC(C(=O)NCCC(=O)O)NC(=O)C(CCCCNC(=O)C(CCCCNC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C3CCCN3C(=O)CN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C5CCCN5C(=O)CN)NC(=O)C(CCCCNC(=O)C(CC6=CC=CC=C6)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C7CCCN7C(=O)CN)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C9CCCN9C(=O)CN)NC(=O)C(CCCCNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C1CCCN1C(=O)CN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C1CCCN1C(=O)CN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C1CCCN1C(=O)CN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C1CCCN1C(=O)CN

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCCCC[C@@H](C(=O)NCCCC[C@@H](C(=O)NCCCC[C@@H](C(=O)NCCC(=O)O)NC(=O)[C@H](CCCCNC(=O)[C@H](CCCCNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)CN)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@@H]5CCCN5C(=O)CN)NC(=O)[C@H](CCCCNC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)CN)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@@H]9CCCN9C(=O)CN)NC(=O)[C@H](CCCCNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)CN)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)CN)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)CN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.